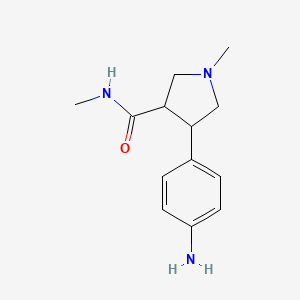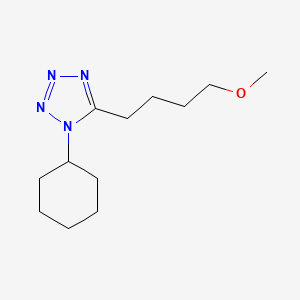
1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole is a chemical compound belonging to the tetrazole family Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole typically involves the reaction of cyclohexylamine with 4-methoxybutyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include ethanol and dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization and distillation are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole-oxide.
Reduction: Formation of cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole-hydride.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects. The cyclohexyl and methoxybutyl groups contribute to the compound’s lipophilicity and ability to cross cell membranes, enhancing its bioavailability.
Comparison with Similar Compounds
1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-Phenyl-5-(4-methoxybutyl)-1H-tetrazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-tetrazole: Similar structure but with a methoxyphenyl group instead of a methoxybutyl group.
Uniqueness: The presence of both cyclohexyl and methoxybutyl groups in this compound imparts unique chemical and physical properties, such as enhanced lipophilicity and potential for diverse biological activities. These features distinguish it from other tetrazole derivatives and make it a valuable compound for various applications.
Properties
Molecular Formula |
C12H22N4O |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1-cyclohexyl-5-(4-methoxybutyl)tetrazole |
InChI |
InChI=1S/C12H22N4O/c1-17-10-6-5-9-12-13-14-15-16(12)11-7-3-2-4-8-11/h11H,2-10H2,1H3 |
InChI Key |
UBDFARFWDVWXNC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC1=NN=NN1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


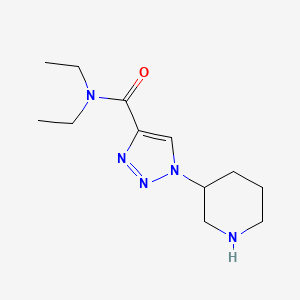



![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)

![(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11781599.png)
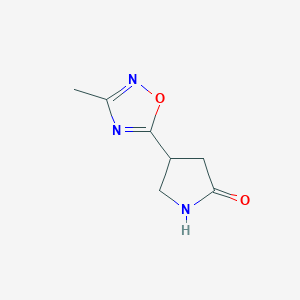
![2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one](/img/structure/B11781605.png)

![2-(Difluoromethoxy)-4-iodobenzo[d]oxazole](/img/structure/B11781610.png)
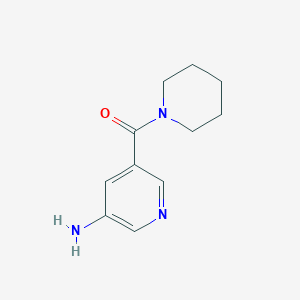
![2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781614.png)
